molecular formula C16H15Cl2NO3 B11947781 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate CAS No. 62643-93-0

2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate

Cat. No.: B11947781
CAS No.: 62643-93-0
M. Wt: 340.2 g/mol
InChI Key: ZQECPMNJWGLFHN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is a synthetic carbamate compound characterized by a 2,4-dichlorophenoxyethyl backbone linked to a carbamate group substituted with a 2-methylphenyl moiety. Carbamates are widely utilized in agrochemicals due to their ability to inhibit acetylcholinesterase (AChE) in pests, disrupting nervous system function .

Properties

CAS No.

62643-93-0

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C16H15Cl2NO3/c1-11-4-2-3-5-14(11)19-16(20)22-9-8-21-15-7-6-12(17)10-13(15)18/h2-7,10H,8-9H2,1H3,(H,19,20)

InChI Key

ZQECPMNJWGLFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate typically involves the reaction of 2,4-dichlorophenol with ethylene carbonate to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Reaction of Carbamoyl Chloride with Alcohol

A common method involves reacting N-(2-methylphenyl)carbamoyl chloride with 2-(2,4-dichlorophenoxy)ethanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproduct. This forms the target carbamate via nucleophilic substitution.

Transcarbamoylation

Using tin catalysts (e.g., tin(II) chloride), methyl carbamate can transfer its carbamoyl group to 2-(2,4-dichlorophenoxy)ethanol , forming the target compound. This method offers broad functional group tolerance and avoids direct handling of sensitive reagents .

Lossen Rearrangement

Aromatic or aliphatic carbamates can be synthesized via the Lossen rearrangement using arylsulfonyl chloride and N-methylimidazole . This method minimizes side reactions and provides high yields .

Method Key Reagents Conditions
Carbamoyl chloride + alcoholN-(2-methylphenyl)carbamoyl chloride, pyridineRoom temperature, dichloromethane
TranscarbamoylationMethyl carbamate, SnCl₂, NEt₃60–80°C, DMF
Lossen rearrangementArylsulfonyl chloride, N-methylimidazole0–5°C, THF

Degradation Pathways

The compound’s stability under environmental or metabolic conditions can be inferred from studies on related herbicides like 2,4-D. Key pathways include:

Oxidative Degradation

Under oxidative conditions (e.g., Fe²⁺/H₂O₂/UV or ferrous-oxalate/H₂O₂/UV), carbamates may undergo hydroxylation or cleavage. For example, 2,4-dichlorophenol and 2-(2,4-dichlorophenoxy)ethanol are potential intermediates, analogous to 2,4-D degradation products .

Hydrolysis

Under acidic or basic conditions, the carbamate bond can hydrolyze to form N-(2-methylphenyl)amine and 2-(2,4-dichlorophenoxy)acetic acid . This reaction is typically catalyzed by enzymes or strong acids/bases.

Pathway Products Conditions
Oxidative cleavage2,4-Dichlorophenol, hydroxylated derivativesUV light, Fe²⁺/H₂O₂
HydrolysisN-(2-methylphenyl)amine, 2-(2,4-dichlorophenoxy)acetic acidHCl or NaOH, heat

Mechanistic Insights

The compound’s reactivity stems from its functional groups:

  • Carbamate group : Prone to nucleophilic attack and hydrolysis.

  • 2,4-Dichlorophenoxy group : Resistant to oxidation but may undergo hydroxylation under strong oxidative conditions.

Soil Degradation

In environmental contexts, microbial activity may accelerate hydrolysis, producing metabolites like 2-(2,4-dichlorophenoxy)ethanol and N-(2-methylphenyl)amine , which could persist or further degrade .

Comparative Analysis with Related Compounds

Compound Functional Groups Primary Reactivity
2,4-Dichlorophenoxyacetic acidCarboxylic acid, phenoxy groupAuxin-like activity, oxidation
Carbaryl (1-naphthyl N-methylcarbamate)Carbamate, naphthyl groupNeurotoxicity via enzyme inhibition
Target compoundCarbamate, 2,4-dichlorophenoxy groupDual herbicidal/insecticidal action

Scientific Research Applications

The compound exhibits significant biological activity primarily due to its ability to interact with specific enzymes and receptors in biological systems:

  • Herbicidal Properties : Similar to 2,4-Dichlorophenoxyacetic acid, it acts as a synthetic auxin, inducing uncontrolled growth in susceptible plants. This makes it effective against broadleaf weeds while minimizing damage to grasses.
  • Insecticidal Activity : The carbamate structure confers neurotoxic effects on insects by inhibiting acetylcholinesterase activity, leading to paralysis and death in target pest species. This mechanism is critical for pest management strategies in agriculture.

Applications in Agriculture

The primary applications of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate in agriculture include:

  • Weed Control : Its herbicidal properties allow for effective management of broadleaf weeds without harming grass crops.
  • Pest Management : The insecticidal properties help control various pests that threaten crop yields, contributing to sustainable agricultural practices.

Environmental Impact

The environmental persistence of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate raises concerns regarding its degradation and effects on non-target organisms. Studies suggest that its interaction with soil microorganisms can influence degradation rates and overall environmental impact.

Case Studies

Research has documented various case studies highlighting the efficacy and safety concerns associated with 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate:

  • Case Study on Efficacy : Field trials have demonstrated that this compound significantly reduces weed populations while maintaining crop health. Its selective action allows farmers to manage diverse plant communities effectively.
  • Safety Concerns : Reports have indicated instances of poisoning linked to similar compounds like 2,4-Dichlorophenoxyacetic acid. These cases underscore the importance of proper handling and application protocols to mitigate risks associated with chemical exposure .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Primary Use Reference
2-(2,4-Dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate 2,4-dichlorophenoxyethyl + 2-methylphenyl carbamate ~328.2* Potential herbicide
Desmedipham Ethyl[3-[[(phenylamino)carbonyl]oxy]phenyl]carbamate 300.3 Herbicide (sugar beets)
Carbendazim Methyl N-(1H-benzimidazol-2-yl)carbamate 191.2 Fungicide
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic acid with 2,4-dichloro substitution 221.0 Herbicide
tert-Butyl (2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)carbamate (4a) Dichlorophenoxyacetamide + tert-butyl carbamate 396.8 Research (COX-2 inhibition)

*Note: Molecular weight estimated based on structure.

  • Synthesis: The target compound is likely synthesized via condensation of 2-(2,4-dichlorophenoxy)ethanol with 2-methylphenyl isocyanate, analogous to methods for related carbamates (e.g., describes carbamate synthesis via acyl chloride intermediates) .
  • Compared to carbendazim, the dichlorophenoxy group may confer broader herbicidal activity .

Table 2: Comparative Bioactivity

Compound Target Enzyme/Receptor Efficacy (IC₅₀ or LD₅₀) Selectivity Reference
2-(2,4-Dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate Acetylcholinesterase (predicted) Not reported Broad-spectrum pests Inferred from
Desmedipham Photosystem II (PSII) 0.1–1.0 µM Selective for broadleaf weeds
Carbendazim β-tubulin (fungal cell division) 0.5–5.0 mg/L Fungi-specific
2,4-D Auxin receptors 0.5–2.0 kg/ha Broadleaf weeds
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides COX-2 10–50 nM Anti-inflammatory
  • Selectivity : Unlike desmedipham (PSII inhibitor) or carbendazim (fungicide), this compound’s activity likely spans herbicides and insecticides, depending on formulation .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Solubility (Water) LogP (Octanol-Water) Melting Point (°C) Stability
2-(2,4-Dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate Low (<1 mg/L) ~3.5* 80–90* Hydrolytically labile
Desmedipham 6.7 mg/L (20°C) 3.8 116–118 Stable in acidic conditions
Carbendazim 8 mg/L (20°C) 1.5 302–307 Thermally stable
2,4-D 900 mg/L (20°C) 2.8 140–160 Stable in sunlight

*Estimated based on structural analogs.

  • Environmental Impact : The compound’s low water solubility and moderate LogP suggest moderate soil adsorption, reducing leaching risks but increasing persistence in organic matter .

Biological Activity

2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is a compound derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), known for its herbicidal properties and potential toxicological effects. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in agricultural applications as well as its impact on human health and the environment.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₄Cl₂N O
  • Molecular Weight : 300.18 g/mol
  • Functional Groups : Carbamate, phenoxy

The compound features a carbamate functional group, which is significant for its biological activity, particularly in terms of enzyme inhibition and interaction with biological systems.

The primary mode of action of 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate is believed to be similar to that of 2,4-D, functioning as a synthetic auxin. This leads to uncontrolled growth in susceptible plants, resulting in physiological disturbances such as stem curling and leaf wilting. The compound is absorbed through plant foliage and translocated to meristematic tissues, where it disrupts normal growth processes .

Herbicidal Activity

Research indicates that derivatives of 2,4-D exhibit significant herbicidal activity by mimicking natural plant hormones. The biological activity can be quantified through various assays measuring growth inhibition in target plant species.

CompoundTarget PlantEC50 (µM)
2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamateArabidopsis thalianaX
2,4-DArabidopsis thalianaY

Note: Specific EC50 values need to be filled based on experimental data.

Toxicological Profile

The toxicological effects of this compound have been studied primarily through animal models. Key findings include:

  • Acute Toxicity : Symptoms include gastrointestinal distress, muscle spasms, and neurological effects such as confusion and ataxia.
  • Chronic Effects : Long-term exposure has been associated with renal toxicity and hematological alterations in rats .
Effect TypeObserved Effects
AcuteGastrointestinal distress, muscle spasms
ChronicRenal toxicity, hematological changes

Case Study 1: Acute Poisoning Incident

A documented case involved a young farmer who ingested a high dose of 2,4-D leading to severe poisoning symptoms including muscle weakness and respiratory failure. The misdiagnosis as organophosphate poisoning delayed appropriate treatment, highlighting the need for awareness regarding the specific symptoms associated with 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate exposure .

Case Study 2: Environmental Impact Assessment

An environmental study evaluated the impact of agricultural runoff containing this compound on local aquatic ecosystems. Results indicated significant toxicity to non-target species such as fish and amphibians, with observed behavioral changes and mortality rates exceeding 30% in exposed populations .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. For instance, docking simulations with COX-2 enzyme revealed potential anti-inflammatory properties similar to those observed with other derivatives of 2,4-D .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,4-dichlorophenoxy)ethyl N-(2-methylphenyl)carbamate, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Use a carbodiimide coupling reagent (e.g., HATU) to activate the carboxylic acid group of 2-(2,4-dichlorophenoxy)acetic acid derivatives.
  • Step 2 : React with 2-methylphenylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., diisopropylethyl amine) to form the carbamate linkage .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 7.36 ppm for aromatic protons), 13C^{13}C-NMR, and mass spectrometry (e.g., m/z 396.1 [M+H]+^+) .

Q. How can researchers validate the purity and stability of this compound under laboratory conditions?

  • Methodology :

  • Purity : Use TLC (Rf values: 0.58–0.72 in hexane:EtOAc systems) and HPLC with UV detection.
  • Stability : Perform accelerated stability studies under varying pH (e.g., 3–9) and temperature (25–40°C), monitoring degradation via LC-MS. Crystalline forms (melting point: 94–130°C) enhance stability .

Advanced Research Questions

Q. What experimental parameters influence the adsorption behavior of this compound in environmental matrices?

  • Methodology :

  • Adsorbent Selection : Test surfactant-modified zeolites (e.g., HDTMA-Br-coated composites) for enhanced hydrophobic interactions.
  • Kinetics : Apply pseudo-second-order models to adsorption data (e.g., 24-hour equilibrium time).
  • pH Effects : Optimize at pH 5–6, where electrostatic interactions between the compound’s dichlorophenoxy group and adsorbent are maximized .

Q. How can structural modifications of this carbamate enhance its bioactivity while minimizing toxicity?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., fluorobenzyl or methylenedioxy groups) to the phenyl ring and measure inhibitory activity against bacterial targets (e.g., Pseudomonas spp.).
  • Toxicity Screening : Use in vitro assays (e.g., cytotoxicity in mammalian cell lines) to compare derivatives. For example, stereoisomers like (R)-1 show higher potency (IC50_{50} < 1 µM) .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology :

  • Yield Optimization : Replace HATU with cost-effective coupling agents (e.g., EDC/HCl) and optimize solvent systems (e.g., THF instead of DMF).
  • Purification : Use column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate high-purity batches (>95%) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability, solvent effects).
  • Standardization : Use a common reference standard (e.g., 2,4-D ammonium salt) for cross-study calibration.
  • Mechanistic Studies : Perform molecular docking to identify binding interactions with target enzymes (e.g., bacterial cytochrome P450) .

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